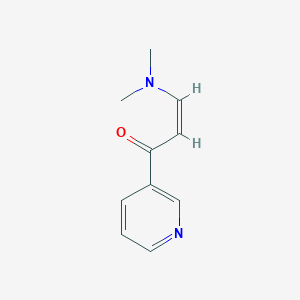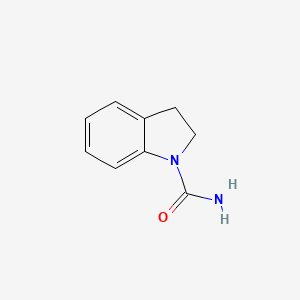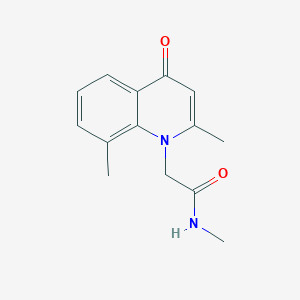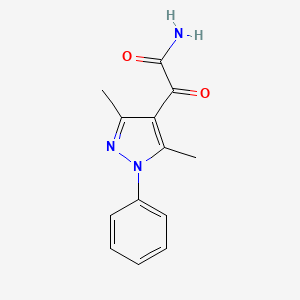![molecular formula C25H18FN3O4 B2726324 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 877656-99-0](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C25H18FN3O4 and a molecular weight of 443.434. It is part of the pyridopyrimidine class of compounds, which have shown therapeutic interest and have been studied for their potential use in therapy .
Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives, including the requested compound, depends on the location of the nitrogen atom in the pyridine ring . Detailed molecular structure analysis for this specific compound was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging
One application involves the radiosynthesis of fluorine-18 labeled compounds, such as DPA-714, which is a selective ligand for the translocator protein (18 kDa) and is used in positron emission tomography (PET) imaging to study neuroinflammation and cancer (Dollé et al., 2008).
Anticancer Activity
Another research application focuses on the synthesis of certain derivatives of the chemical compound that show anticancer activity. For example, derivatives have been synthesized and tested against various cancer cell lines, revealing potential anticancer properties (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
The compound's derivatives have been investigated for their potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines, showing high affinity for TSPO and potential use in PET imaging to visualize neuroinflammation (Damont et al., 2015).
Synthesis and Biological Evaluation
Further research includes the synthesis and biological evaluation of various derivatives for studying peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. These studies aim to develop novel imaging agents for PBR expression in diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).
Wirkmechanismus
The mode of action of such compounds typically involves binding to these targets, inhibiting their activity, and thereby affecting the biochemical pathways in which these targets are involved . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and efficacy .
The result of the compound’s action at the molecular and cellular level would depend on the specific targets it interacts with and the pathways it affects. For example, if the compound targets a kinase involved in cell proliferation, its action could result in reduced cell proliferation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluoroacetophenone with 3-(p-tolyl)acrylic acid to form the intermediate, which is then cyclized with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran to form the final product.", "Starting Materials": [ "2-amino-4-fluoroacetophenone", "3-(p-tolyl)acrylic acid", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Synthesis of intermediate", "2-amino-4-fluoroacetophenone and 3-(p-tolyl)acrylic acid are dissolved in DMF and stirred at room temperature for 30 minutes. DCC and DMAP are added to the reaction mixture and stirred for an additional 2 hours. The resulting intermediate is isolated by filtration and washed with diethyl ether.", "Step 2: Cyclization", "The intermediate is dissolved in DMF and stirred at room temperature for 30 minutes. 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran is added to the reaction mixture and stirred for an additional 2 hours. The final product is isolated by filtration and washed with ethyl acetate.", "Step 3: Purification", "The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the final product as a white solid." ] } | |
CAS-Nummer |
877656-99-0 |
Molekularformel |
C25H18FN3O4 |
Molekulargewicht |
443.434 |
IUPAC-Name |
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)33-23)28(25(29)32)14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) |
InChI-Schlüssel |
WPFQFPCVVKIAQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)

![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)


![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
